molecular formula C9H12N2O2 B13804506 4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide

4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide

Katalognummer: B13804506
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: DTVUDWXPGDMXDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide is a heterocyclic compound that features a pyridine ring with an ethoxy group and a carbonyl cyanide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide typically involves the reaction of 4-ethoxy-3,4-dihydro-2H-pyridine with cyanogen bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and carbonyl cyanide groups make it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-3-5-11(6-4-8)9(12)7-10/h3,5,8H,2,4,6H2,1H3

InChI-Schlüssel

DTVUDWXPGDMXDJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CCN(C=C1)C(=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.